N-Boc-N-methylethylenediamine, also known as tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, is a chemical compound used in organic synthesis as a building block for the preparation of various molecules and drugs [, , ]. Its primary function lies in its ability to introduce a protected primary amine group into a target molecule.
N-Boc-N-methylethylenediamine contains a tert-butyloxycarbonyl (Boc) protecting group, which shields the primary amine functionality from unwanted reactions during the synthesis process [, , ]. This protection ensures the amine group remains unreactive until a specific deprotection step is introduced later in the synthesis. This strategy allows for the selective modification of other functional groups within the molecule without affecting the amine group.
N-Boc-N-methylethylenediamine finds its application in the synthesis of various pharmaceutical agents, including:
Following the incorporation of N-Boc-N-methylethylenediamine into the target molecule, the Boc protecting group is removed under specific conditions to reveal the free amine group [, , ]. This deprotection step unveils the amine functionality, allowing it to participate in further reactions and ultimately contribute to the final structure and desired properties of the target molecule.
N-Boc-N-methylethylenediamine is a chemical compound with the molecular formula and a molecular weight of 174.24 g/mol. It is classified as a tert-butyl carbamate derivative and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of N-methyl-ethylenediamine. This compound is known for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it significant in various biochemical applications .
These reactions highlight its utility in organic synthesis, particularly in the preparation of complex molecules .
Several synthetic routes have been developed for N-Boc-N-methylethylenediamine:
N-Boc-N-methylethylenediamine finds applications in:
N-Boc-N-methylethylenediamine shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C8H18N2O2 | 1.00 |
tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate | C10H20N2O4 | 0.93 |
tert-Butyl (2-hydroxyethyl)(methyl)carbamate | C7H15N1O3 | 0.90 |
tert-Butyl (2-(methylamino)ethyl)carbamate | C8H18N2O2 | 0.90 |
tert-Butyl methyl(2-oxoethyl)carbamate | C8H15N1O3 | 0.88 |
These compounds exhibit varying degrees of similarity based on structural features like functional groups and carbon chain length. The unique aspect of N-Boc-N-methylethylenediamine lies in its specific Boc-protection strategy, enhancing its stability and reactivity compared to others .
Corrosive;Irritant